(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Stereoselective synthesis GPR40 agonism Enantiomeric purity

(S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS 865233-36-9), also designated (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid methyl ester, is a chiral β-alkynyl ester building block with the molecular formula C₁₃H₁₄O₃ and molecular weight 218.25 g/mol. This compound bears a single stereocenter at the 3-position (S-configuration) and incorporates both a 4-hydroxyphenyl group and a terminal alkyne (hex-4-ynoate) functionality.

Molecular Formula C13H14O3
Molecular Weight 218.252
CAS No. 865233-36-9
Cat. No. B570347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
CAS865233-36-9
Synonyms(βS)-4-Hydroxy-β-1-propynylbenzenepropanoic Acid Methyl Ester;  (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic Acid Methyl Ester
Molecular FormulaC13H14O3
Molecular Weight218.252
Structural Identifiers
SMILESCC#CC(CC(=O)OC)C1=CC=C(C=C1)O
InChIInChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3/t11-/m0/s1
InChIKeyBENPHURJTUUUSX-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS 865233-36-9) — Chiral Intermediate for GPR40 Agonist Synthesis


(S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS 865233-36-9), also designated (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid methyl ester, is a chiral β-alkynyl ester building block with the molecular formula C₁₃H₁₄O₃ and molecular weight 218.25 g/mol . This compound bears a single stereocenter at the 3-position (S-configuration) and incorporates both a 4-hydroxyphenyl group and a terminal alkyne (hex-4-ynoate) functionality . Its primary documented application lies in serving as a key intermediate for the synthesis of GPR40 (FFAR1) agonists, notably the clinical candidate AMG 837, which was developed for the potential treatment of type 2 diabetes [1].

Why Substituting (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate with Generic Analogs Compromises Research Reproducibility


The (S)-methyl 3-(4-hydroxyphenyl)hex-4-ynoate chiral intermediate cannot be indiscriminately replaced by its racemic mixture (CAS 865234-02-2), its (R)-enantiomer (CAS 929713-77-9), or the corresponding ethyl ester analog (CAS 1292290-97-1) without critically altering downstream synthetic outcomes and biological activity. The GPR40 receptor exhibits pronounced stereoselectivity, and the (S)-configured β-alkynyl acid pharmacophore is essential for potent agonist activity in clinical candidates such as AMG 837 . Substitution with the racemate introduces 50% of the inactive (R)-enantiomer, which not only reduces overall yield of the desired active pharmaceutical ingredient (API) but also necessitates additional chiral resolution steps that increase process cost and complexity [1]. The (R)-enantiomer directs synthesis toward structurally distinct spiro-ring GPR40 agonists rather than the AMG 837 series, demonstrating divergent synthetic utility . Furthermore, substituting the methyl ester with the ethyl ester alters the protecting group strategy and reactivity profile during convergent fragment coupling, potentially requiring re-optimization of alkylation conditions .

Quantitative Evidence Guide: Verified Differentiation of (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate from Closest Analogs


Chiral Purity Defines Pharmacological Relevance: (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer (CAS 865233-36-9) demonstrates strict stereochemical requirement for activity in the AMG 837 series. While the (S)-configured free acid (derived from this methyl ester) is the active pharmacophore component of AMG 837 , the racemic mixture (CAS 865234-02-2) contains 50% of the inactive (R)-enantiomer. Literature indicates that the (R)-enantiomer directs synthesis toward spiro-ring GPR40 agonists rather than AMG 837 analogs, representing a divergent synthetic pathway . Commercially, the (S)-enantiomer is supplied at ≥97% purity with defined stereochemistry , whereas the racemic mixture is typically offered at 95% purity without chiral specification .

Stereoselective synthesis GPR40 agonism Enantiomeric purity

Synthetic Yield Optimization: Chiral Methyl Ester vs. Racemic Methyl Ester in Esterification

Esterification of 3-(4-hydroxyphenyl)hex-4-ynoic acid with methanol using methanesulfonic acid catalysis at 65°C for 2 hours yields the methyl ester product. For the racemic acid substrate, this transformation proceeds with 90.9% isolated yield . Under comparable conditions using potassium bicarbonate and iodomethane in acetone at 40°C overnight, the racemic methyl ester is obtained in 85% yield . While directly comparable yield data for the enantiopure (S)-methyl ester under identical conditions is not explicitly reported in open literature, commercial suppliers offer the (S)-enantiomer with ≥97% purity, indicating that scalable synthesis with acceptable yield has been achieved .

Process chemistry Esterification yield Building block synthesis

Protecting Group Strategy Differentiation: Methyl Ester vs. Ethyl Ester in Convergent Fragment Coupling

The methyl ester (CAS 865233-36-9, MW 218.25) and the corresponding ethyl ester (CAS 1292290-97-1, MW 232.27) represent distinct protecting group strategies for the carboxylic acid moiety during convergent synthesis. The methyl ester provides a smaller steric profile (molecular volume difference of approximately 14 g/mol) and different hydrolysis kinetics compared to the ethyl ester . In the scalable synthesis of AMG 837, the free carboxylic acid form—(S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (CAS 865233-35-8)—is the direct coupling partner for alkylation with the biaryl bromide fragment [1]. The choice between methyl and ethyl ester protecting groups affects deprotection conditions (saponification rates, reagent compatibility) and may influence the efficiency of subsequent chemoselective phenol alkylation steps mediated by tetrabutylphosphonium hydroxide .

Convergent synthesis Protecting group Alkylation chemoselectivity

Application-Specific Synthetic Utility: (S)-Enantiomer for AMG 837 vs. (R)-Enantiomer for Spiro-Ring Agonists

The (S)-enantiomer (CAS 865233-36-9) serves as the direct precursor to the (S)-configured free acid (CAS 865233-35-8), which is the key chiral fragment in the convergent synthesis of AMG 837—a GPR40 agonist that advanced to clinical evaluation . In contrast, the (R)-enantiomer (CAS 929713-77-9) is documented as a reagent specifically employed in the synthesis of spiro-ring compounds that function as GPR40 agonists for diabetes treatment, representing a structurally distinct chemotype . This divergence in synthetic utility between enantiomers is not merely a matter of stereochemical purity but reflects distinct downstream target molecule families that cannot be interchanged without fundamentally altering the intended API structure.

GPR40 agonist Spirocyclic compounds Chiral pool synthesis

Recommended Application Scenarios for (S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS 865233-36-9) Based on Verified Evidence


Synthesis of AMG 837 and Related β-Alkynyl Acid GPR40 Agonists

The (S)-methyl ester serves as the immediate precursor to (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid, the essential chiral building block for AMG 837. This GPR40 agonist demonstrated robust glucose-dependent stimulation of insulin secretion in rodent models and advanced to clinical evaluation . The convergent synthetic route couples this chiral fragment with 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl via chemoselective phenol alkylation to afford the target API [1].

Enantioselective Synthesis Method Development and Catalyst Screening

The compound's chiral β-alkynyl ester scaffold has been employed in the development of catalytic asymmetric conjugate addition methodologies. Soft Lewis acid/hard Brønsted base cooperative catalyst systems have been reported to achieve up to 83% yield and 91% ee for related β-alkynyl thioamide intermediates en route to GPR40 agonists [2]. This makes the compound valuable for reaction optimization studies and catalyst performance benchmarking.

Chiral Pool Building Block for GPR40-Targeted Medicinal Chemistry Programs

With established utility in GPR40 agonist synthesis, this (S)-enantiomer provides a defined chiral starting point for structure-activity relationship (SAR) exploration around the β-alkynyl acid pharmacophore. Commercial availability at ≥97% purity from multiple suppliers supports its use in parallel synthesis and library generation for antidiabetic drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.